3-Ethoxy-4-fluorobenzyl alcohol
Overview
Description
3-Ethoxy-4-fluorobenzyl alcohol is a chemical compound that belongs to the class of substituted benzyl alcohols. It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 g/mol .
Chemical Reactions Analysis
Alcohols, including 3-Ethoxy-4-fluorobenzyl alcohol, can undergo a variety of chemical reactions. For example, they can be converted into alkyl halides, undergo dehydration to yield alkenes, or be converted into esters . Additionally, they can react with a hydrogen halide, producing an alkyl halide and water .Scientific Research Applications
Application in Carbohydrate Chemistry
- Summary of the Application: The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for the protection of hydroxyl groups in carbohydrate chemistry . This group was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
- Methods of Application or Experimental Procedures: Fsec-Cl was prepared in 91% yield over three steps and subsequently used to protect 4-fluorobenzyl alcohol . The Fsec group was cleaved from the resulting model compound under mild basic conditions, e.g., 20% piperidine in DMF . It was stable under acidic conditions, e.g., neat acetic acid .
- Results or Outcomes: The Fsec group was successfully used to protect the unreactive 4-OH in a galactose building block . This allowed for the successful synthesis of 6-aminohexyl galabioside .
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluorobenzyl alcohol, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .
properties
IUPAC Name |
(3-ethoxy-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPISVQOZJVRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-fluorophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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